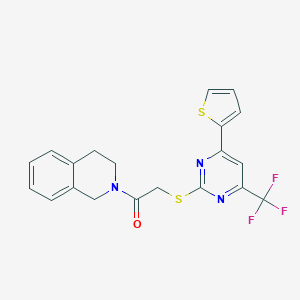![molecular formula C18H14ClFN6O B284393 N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of compounds known as tetraazolo[1,5-a]pyrimidines, which have been shown to have a range of pharmacological activities, including central nervous system (CNS) effects.
作用機序
The exact mechanism of action of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the GABA-A alpha5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor subtype, this compound may improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for use in laboratory experiments. It is a highly selective compound that targets a specific receptor subtype, which makes it useful for investigating the role of this receptor subtype in cognitive function and memory. However, this compound also has some limitations, including its relatively short half-life and poor solubility, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A alpha5 receptor subtype. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and memory, as well as its potential for use in the treatment of other CNS disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for predicting patient response to treatment.
合成法
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 5-methyltetrazole in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
分子式 |
C18H14ClFN6O |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H14ClFN6O/c1-10-15(17(27)22-14-7-5-12(19)6-8-14)16(11-3-2-4-13(20)9-11)26-18(21-10)23-24-25-26/h2-9,16H,1H3,(H,22,27)(H,21,23,25) |
InChIキー |
AYCQHCUMLSLJBZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284332.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)
